molecular formula C17H18N4OS2 B2539661 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1206987-61-2

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2539661
CAS RN: 1206987-61-2
M. Wt: 358.48
InChI Key: FDENNVMPWFDTFZ-UHFFFAOYSA-N
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Description

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as Elesclomol and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

Heterocyclic Synthesis and Insecticidal Assessment A study by Fadda et al. (2017) explored the synthesis of various heterocyclic compounds, including imidazole derivatives, with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research demonstrates the compound's utility in developing novel insecticidal agents, showcasing its potential application in agricultural pest control (Fadda et al., 2017).

Cascade Reactions for Heterocyclic Syntheses Schmeyers and Kaupp (2002) reported on the use of thioureido-acetamides in cascade reactions to efficiently synthesize a variety of heterocyclic compounds. The study highlights the compound's role in facilitating green chemistry applications through one-pot syntheses, emphasizing its importance in sustainable chemical synthesis (Schmeyers & Kaupp, 2002).

Anticancer and Glutaminase Inhibition Research by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the structure of interest, showed potential as glutaminase inhibitors with implications for cancer treatment. These findings suggest the chemical's potential in medicinal chemistry for developing new anticancer therapies (Shukla et al., 2012).

Coordination Complexes and Antioxidant Activity A study on pyrazole-acetamide derivatives by Chkirate et al. (2019) involved the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. Their antioxidant activities were investigated, indicating the compound's utility in developing materials with potential antioxidant properties (Chkirate et al., 2019).

Imidazole Derivatives Synthesis and Transformation Jasiński et al. (2008) focused on the synthesis and transformation of 1H-imidazole 3-oxides derived from amino acid esters. This research underscores the compound's versatility in synthetic organic chemistry, particularly in generating novel structures with potential biological activity (Jasiński et al., 2008).

pKa Determination and Drug Precursor Analysis Duran and Canbaz (2013) conducted a study to determine the pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, illustrating the compound's importance in drug design and pharmacokinetic profiling (Duran & Canbaz, 2013).

properties

IUPAC Name

2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c1-3-21-14(13-6-4-12(2)5-7-13)10-19-17(21)24-11-15(22)20-16-18-8-9-23-16/h4-10H,3,11H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDENNVMPWFDTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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